1-Acetylisatin
Overview
Description
Synthesis Analysis
The synthesis of 1-acetylisatin involves photoinduced reactions with alkynes and phenylacetylenes, leading to the formation of 3-alkylidene oxindoles and dispiro[oxindole[3,2']furan[3',3']oxindole]s through regioselective [2+2] photocycloadditions and subsequent ring openings. These processes highlight the compound's reactivity under light irradiation and its potential for creating complex molecular architectures (Wang et al., 2005) (Xue et al., 2000).
Molecular Structure Analysis
Comprehensive spectroscopic techniques, including FT-IR, FT-Raman, 1H, and 13C NMR, have been employed to characterize the molecular structure of 1-acetylisatin, revealing detailed insights into its vibrational frequencies, molecular geometry, and electronic properties. These studies provide a deep understanding of its molecular behavior and reactivity patterns, crucial for its applications in synthetic chemistry (Almutairi et al., 2017).
Scientific Research Applications
Organic Chemistry
1-Acetylisatin is used in the synthesis of various nitrogen-containing heterocyclic structures .
Application
The high reactivity of isatin makes it useful in the synthesis of various nitrogen-containing heterocyclic structures: isoindigo, isatoic anhydride, spirooxindoles, indophenazines . An interesting and practically useful feature of isatin containing an acyl substituent at the N-1 position is the facile opening of the five-membered ring by the action of amines .
Method of Application
The reaction of the opening of 1-acylisatins by the action of primary amines is the most studied . The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .
Results
The above reaction, depending on the structure of the acyl substituent and the reaction conditions, can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . Some of the compounds obtained were used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .
Synthesis of Alkaloid Mersicarpine and Guanidines
1-Acetylisatin is used in the synthesis of the alkaloid mersicarpine and guanidines .
Application
The compounds obtained from the reaction of 1-acylisatins with primary amines were used in the synthesis of the alkaloid mersicarpine and guanidines . These guanidines exhibit pronounced antibacterial properties .
Method of Application
The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .
Results
The reaction leads to the formation of guanidines exhibiting pronounced antibacterial properties .
Synthesis of α-Ketoamide Derivatives
1-Acetylisatin is used in the synthesis of α-ketoamide derivatives .
Application
The carbonyl group at position 2 of N-acetylisatin behaves as an amide which is more susceptible to nucleophilic attack via ring-opening in the presence of nucleophiles .
Method of Application
The synthesis of a series of α-ketoamide and bis-(α-ketoamide) derivatives is carried out via the facile ring-opening of N-acylisatin with different amines .
Results
This method allows for the synthesis of a series of α-ketoamide and bis-(α-ketoamide) derivatives .
Synthesis of Indophenazines
1-Acetylisatin is used in the synthesis of indophenazines .
Application
The reaction of 1-benzoylisatin with 4-methyl-1,2-phenylenediamine, proceeds without opening of the ring to form the corresponding indophenazine .
Method of Application
The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .
Results
The reaction leads to the formation of the corresponding indophenazine .
Synthesis of Quinoxalin-2-ones
1-Acetylisatin is used in the synthesis of quinoxalin-2-ones .
Application
The reaction of the opening of 1-acylisatins by the action of primary amines can lead to the formation of quinoxalin-2-ones .
Method of Application
The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .
Results
properties
IUPAC Name |
1-acetylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDEHBASRKTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205987 | |
Record name | 1-Acetylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylisatin | |
CAS RN |
574-17-4 | |
Record name | Acetylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ACETYLISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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